1-Boc-Piperidin-3-Ylpropionic Acid
Description
1-Boc-Piperidin-3-Ylpropionic Acid is a chemical compound that is related to piperidine alkaloids and is used in the synthesis of various organic molecules. The compound is characterized by the presence of a piperidine ring, a propionic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This structure is significant in synthetic chemistry as it provides a versatile building block for the construction of more complex molecules, including pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of related piperidine alkaloids has been achieved through a regio- and stereoselective oxymercuration-demercuration process starting from l-pipecolinic acid, which is a key step in obtaining such compounds . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involves the use of 1-Boc-piperidine-2-carboxylic acid methyl ester, indicating the utility of Boc-protected piperidine derivatives in complex molecule construction . Furthermore, the synthesis of novel heterocyclic amino acids, including those with the N-Boc-piperidinyl moiety, has been developed using piperidine carboxylic acids as starting materials .
Molecular Structure Analysis
The molecular structure of Boc-protected piperidine derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. For instance, the asymmetric deprotonation of N-Boc-piperidine has been studied both experimentally and computationally, revealing insights into the selectivity of hydrogen removal during lithiation processes . The molecular structure of these compounds, characterized by NMR and mass spectrometry, is foundational for understanding their chemical behavior .
Chemical Reactions Analysis
Boc-protected piperidine derivatives participate in a variety of chemical reactions. The asymmetric deprotonation of N-Boc-piperidine by sec-alkyllithium and (-)-sparteine is one such reaction, which proceeds with moderate selectivity . Additionally, the synthesis of piperidin-4-ylphosphinic acid analogues involves a sequence of reactions including Pudovik addition and Barton deoxygenation, demonstrating the reactivity of piperidine derivatives in the formation of amino acid analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-Piperidin-3-Ylpropionic Acid and related compounds are influenced by their molecular structure. The presence of the Boc group affects the acidity and basicity of the molecule, as well as its solubility and stability. These properties are essential for the compound's behavior in synthetic applications, such as the formation of pyrroles and pyrrolizidines from cyclopropanone equivalents derived from piperidide of 3-chloropropionic acid . The Boc group also plays a role in protecting the nitrogen atom during reactions, making it a valuable tool in synthetic organic chemistry .
Scientific Research Applications
1. Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
2. Drug Discovery Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
3. Proteomics Research “1-Boc-Piperidin-3-Ylpropionic Acid” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases.
4. Synthesis of Substituted Piperidines Piperidines are used in the synthesis of various derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have various applications in drug discovery and development .
5. Preparation of Amino Acid Ionic Liquids (AAILs) Piperidine derivatives are used in the preparation of Amino Acid Ionic Liquids (AAILs) . These ionic liquids have multiple reactive groups and are used in organic synthesis .
6. Hydrogenation Reactions Piperidine derivatives are used in hydrogenation reactions . For example, a new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .
7. Organic Synthesis Amino Acid Ionic Liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used in organic synthesis . These ionic liquids have multiple reactive groups and are used in various organic reactions .
8. Proteomics Research “1-Boc-Piperidin-3-Ylpropionic Acid” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment strategies for diseases .
9. Synthesis of Biologically Active Piperidines Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
10. Hydrogenation Reactions A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity . It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .
11. Biological Evaluation of Potential Drugs The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
12. Multicomponent Reactions Piperidines are used in multicomponent reactions . These reactions involve three or more reactants to form a product, where basically all or most of the atoms contribute to the newly formed product .
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVZEUADCRFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373567 | |
Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-Piperidin-3-Ylpropionic Acid | |
CAS RN |
352004-58-1 | |
Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-piperidin-3-yl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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